2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
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Description
2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4O2S and its molecular weight is 416.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent binding inhibition activity against certain receptors, such as the corticotropin-releasing factor 1 (crf1) receptor .
Mode of Action
It is known that similar compounds function as synthetic plant hormones, similar to 2,4-d . They can be absorbed by the roots, stems, and leaves of plants. In monocotyledonous plants, they are easily metabolized and lose their toxicity. Dicotyledonous plants cannot metabolize them, leading to deformation of stems and roots, loss of ability to absorb water and nutrients, and gradual death .
Pharmacokinetics
Similar compounds have been reported to be rapidly metabolized by human hepatic microsomes .
Result of Action
The result of the action of this compound is likely to be the deformation and eventual death of certain plants, particularly dicotyledonous ones . This is due to the inability of these plants to metabolize the compound, leading to disruptions in normal growth and development.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-13-11-14(21)4-5-17(13)27-12-18(26)23-15-6-9-25(10-7-15)20-24-16-3-2-8-22-19(16)28-20/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOYGOAOEKKTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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